Product packaging for Calcium 5'-guanylate(Cat. No.:CAS No. 38966-30-2)

Calcium 5'-guanylate

Cat. No.: B3425125
CAS No.: 38966-30-2
M. Wt: 401.28 g/mol
InChI Key: KAFMRSAFJZENBN-GWTDSMLYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium 5'-guanylate is the calcium salt of guanylic acid, a nucleotide present in all living cells as part of RNA . It is supplied as an odorless, white to off-white crystalline powder that is sparingly soluble in water . In food science research, this compound (E629) is recognized for its role as a flavor enhancer, particularly in low-salt products . Its primary value lies in the synergistic effect with glutamate compounds, such as monosodium glutamate (MSG), to potently enhance the umami taste sensation . This synergism occurs through the co-binding of glutamate and 5′-ribonucleotides like guanylate to the T1R1/T1R3 taste receptor on the tongue, activating an intracellular signaling pathway that involves the release of calcium from internal stores and the transmission of the umami signal to the brain . Beyond food science, this compound serves as a source of guanosine monophosphate (GMP), which is a precursor to the critical second messenger, cyclic guanosine monophosphate (cGMP) . The cGMP signaling pathway is a major focus of biochemical and physiological research, modulating diverse processes including vasodilation, retinal phototransduction, calcium homeostasis, and neurotransmission . Intracellular cGMP is synthesized from GTP by guanylate cyclase (GC) enzymes and exerts its effects by activating protein kinases (PKG), regulating phosphodiesterases (PDE), and opening cyclic nucleotide-gated (CNG) ion channels . Research into guanylin peptides, which activate the guanylate cyclase C (GC-C) receptor, highlights the importance of this pathway in electrolyte balance, energy homeostasis, and neurological functions . This product is strictly for research purposes in a laboratory setting and is not intended for personal, commercial, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12CaN5O8P B3425125 Calcium 5'-guanylate CAS No. 38966-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.Ca/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+2/p-2/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRSAFJZENBN-GWTDSMLYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12CaN5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511549
Record name Calcium 5'-O-phosphonatoguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white or off-white crystals or powder
Record name CALCIUM GUANYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Sparingly soluble in water
Record name CALCIUM GUANYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

15816-68-9, 38966-30-2
Record name Calcium 5'-guanylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 5'-O-phosphonatoguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM 5'-GUANYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DB3O97A3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 5’-guanylate can be synthesized by adding a calcium-containing salt to a mixed solution formed by adding an alcohol-based antisolvent to guanylic acid. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the proper formation of the calcium salt .

Industrial Production Methods

Industrial production of calcium 5’-guanylate involves extracting guanylic acid from yeast or fish, followed by the addition of calcium salts under controlled conditions. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Enzymatic Hydrolysis of RNA

Ribonucleic acid (RNA) undergoes decomposition by ribonuclease in dead cells. This reaction occurs optimally at 60–70°C , producing 5'-guanylate :

text
RNA → 5'-Guanylate + Other nucleotides

Subsequent treatment with calcium salts yields calcium 5'-guanylate.

Microbial Fermentation

Industrial production employs non-GMO strains like Corynebacterium stationis KCCM 10530 and Escherichia coli KFCC 11067 . These bacteria convert guanosine to 5'-GMP, which is then neutralized with calcium hydroxide:

text
Guanosine → 5'-GMP (via phosphorylation) 5'-GMP + Ca(OH)₂ → this compound + H₂O

Thermal Degradation

At 240–250°C , this compound decomposes, forming carbonized products . Below this range, it remains stable in acidic or alkaline conditions (pH 3–9) .

Enzymatic Breakdown

Nucleotidases hydrolyze this compound to guanosine, particularly at 45–50°C :

text
This compound → Guanosine + Phosphate + Ca²⁺

This reaction is critical in metabolic pathways (see Section 4).

Synergistic Reactions with Glutamate

This compound enhances umami taste by synergizing with glutamate. The reaction mechanism involves allosteric modulation of taste receptors, amplifying perceived umami intensity :

Component Threshold (ppm) Synergized Threshold (ppm)
This compound12763 (with 0.1% glutamate)
Glutamate300150 (with 0.1% guanylate)

This synergism is exploited in low-sodium foods to compensate for reduced salt content .

Metabolic Pathways

In vivo studies on rats show this compound follows a catabolic pathway similar to disodium 5'-guanylate :

Key findings from isotopic tracing :

  • 24-hour excretion : 84% in urine, 0.2% in feces.

  • Fetal transfer : <0.01% in pregnant rats.

Interaction with Salts and Solvents

This compound exhibits selective solubility:

Solvent Solubility (25°C) Notes
Water>50 g/LpH-dependent stability
EthanolSlightly solubleForms colloidal suspensions
AcetoneInsolublePrecipitates immediately

Analytical Identification Reactions

Key tests to confirm this compound :

  • Ribose Test : Green coloration upon heating with dihydroxytoluene and Fe³⁺ (λmax = 670 nm).

  • Phosphate Test : Yellow precipitate with ammonium molybdate in nitric acid.

Scientific Research Applications

Food Industry Applications

Calcium 5'-guanylate is primarily utilized as a flavor enhancer in the food industry. It contributes to the umami taste, which is one of the five basic tastes recognized alongside sweet, sour, bitter, and salty.

Flavor Enhancement

  • Umami Taste : this compound works synergistically with other umami compounds like monosodium glutamate (MSG) and 5'-inosinate to enhance flavor perception. This synergism significantly increases the umami taste profile in food products. For instance, when combined with glutamate, the umami response can increase by up to eight times in humans compared to glutamate alone .
Compound Synergistic Effect
This compoundEnhances umami taste with glutamate
5'-inosinateWorks with glutamate for stronger flavor

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and classified it as a safe food additive without specified Acceptable Daily Intake (ADI) levels .

Biological Significance

This compound also plays critical roles in biological systems.

Signal Transduction

In cellular signaling, calcium ions are vital for activating guanylate cyclase, an enzyme that converts GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes such as vasodilation and neurotransmission .

  • Mechanism : The activation of guanylate cyclase by calcium is crucial for the recovery of photoreceptors in the retina after light exposure. This process involves a calcium-binding protein called recoverin that regulates guanylate cyclase activity in response to changes in intracellular calcium levels .

Research Studies

Several studies have highlighted the role of this compound in biological functions:

  • A study demonstrated that light-induced depletion of cytosolic calcium activates guanylate cyclase in retinal rods, promoting recovery from photoexcitation .
  • Another investigation found that higher concentrations of calcium could inhibit certain hormone-induced steroidogenesis pathways but are essential for maintaining cyclic GMP levels .

Flavor Enhancement Case Study

A study conducted on various food products showed that the addition of this compound improved consumer acceptance due to enhanced umami flavor. In controlled taste tests, dishes containing both this compound and MSG were preferred over those with MSG alone.

Biological Function Case Study

Research involving retinal cells indicated that the presence of recoverin and calcium significantly affects the recovery process after exposure to light. This study provided insights into potential therapeutic targets for vision-related disorders where photoreceptor function is compromised.

Mechanism of Action

Calcium 5’-guanylate exerts its effects by interacting with guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This interaction regulates multiple signaling pathways in cells, including those involved in cardiovascular, pulmonary, and neurological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium 5'-Ribonucleotide (INS 634)

Calcium 5'-ribonucleotide is a mixture of calcium salts of inosinate (C₁₀H₁₁CaN₄O₈P), guanylate (C₁₀H₁₂CaN₅O₈P), cytidylate, and uridylate. By regulatory standards, at least 95% of the mixture must comprise calcium 5'-inosinate and calcium 5'-guanylate .

Property This compound (E629) Calcium 5'-Ribonucleotide (E634)
Composition Pure guanylate salt Mixture of inosinate, guanylate, cytidylate, uridylate
INS/E-Number 629 634
Primary Use Flavor enhancer in low-sodium foods Broader applications due to synergistic effects of nucleotides
Regulatory Limits GMP compliance ≥95% inosinate + guanylate

Calcium 5'-ribonucleotide leverages the synergistic interaction between guanylate and inosinate, enhancing flavor potency more effectively than individual salts . This makes it preferable in products requiring complex flavor profiles, such as soups and savory snacks.

Sodium-Based Nucleotide Salts

Disodium 5'-guanylate (E627) and disodium 5'-inosinate (E631) are sodium counterparts of calcium salts. These are widely used in processed foods but introduce sodium, limiting their suitability for low-sodium diets.

Property This compound (E629) Disodium 5'-Guanylate (E627)
Cation Calcium (Ca²⁺) Sodium (Na⁺)
Solubility Lower solubility in water Higher solubility in water
Sodium Content None Adds dietary sodium
Applications Low-sodium products General processed foods

This compound is favored in health-conscious formulations, whereas sodium salts dominate in conventional products due to cost and solubility advantages .

Other Calcium-Based Additives

Calcium gluconate (C₁₂H₂₂CaO₁₄·H₂O) and calcium aluminate (CaAl₂O₄) serve distinct roles—nutritional supplementation and ceramic/cement production, respectively . Unlike these, this compound is specific to flavor modulation and lacks structural or nutritional functions.

Functional and Regulatory Differences

  • Synergy with Other Enhancers: this compound is often combined with inosinate (e.g., in ribonucleotide mixtures) to amplify umami, mimicking the natural nucleotide synergy found in foods like mushrooms and meat .
  • Health and Safety : Both this compound and its sodium counterparts are classified as safe under Codex guidelines, with arsenic limits ≤4.0 ppm .
  • Global Standards : The U.S., EU, and Codex Alimentarius uniformly permit this compound in specified food categories, though regional variations exist in maximum allowable levels .

Biological Activity

Calcium 5'-guanylate (Ca5'G) is a nucleotide derivative that plays a significant role in various biological processes, particularly in the context of cellular signaling and taste perception. This article explores its biological activity, including its mechanisms of action, physiological effects, and relevant case studies.

  • Chemical Formula : C10H12CaN5O8P
  • Molecular Weight : 358.29 g/mol
  • CAS Number : 135565649

This compound functions primarily as a signaling molecule. It is involved in the activation of guanylate cyclase, leading to the production of cyclic GMP (cGMP), which acts as a secondary messenger in various physiological processes:

  • Signal Transduction : Ca5'G activates membrane guanylate cyclase, which converts GTP to cGMP. This process is crucial for mediating responses to hormones such as ACTH (Adrenocorticotropic Hormone) and plays a role in steroidogenesis .
  • Calcium Homeostasis : The presence of calcium ions is essential for the effective production of cGMP, indicating a synergistic relationship between calcium and guanylate signaling pathways .

1. Taste Perception

This compound has been identified as an umami flavor enhancer, particularly in combination with monosodium glutamate (MSG). Research indicates that it enhances the umami taste more effectively when paired with other nucleotides like 5'-inosinate .

2. Physiological Responses

Studies have shown that administration of disodium 5'-guanylate can lead to various physiological changes:

  • Cardiovascular Effects : In animal studies, disodium 5'-guanylate increased blood flow and caused transient hypotension, indicating its potential impact on vascular functions .
  • Neurotransmission : It has been observed to influence neurotransmitter release and uptake, particularly serotonin, suggesting a role in modulating synaptic activity .

Case Study: Umami Flavor Synergy

A study demonstrated that the combination of this compound with glutamate significantly enhances taste perception. The synergistic effect was quantified through nerve response measurements in rats, showing an increase in umami taste intensity by approximately 1.7 times when both compounds were present .

Research Findings on Metabolism

Research into the metabolism of this compound revealed that it is rapidly excreted via urine after administration. In one study involving rats, approximately 84% of the administered dose was found in urine within 24 hours, indicating efficient metabolic processing .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
Signal Transduction Activates guanylate cyclase leading to cGMP production
Taste Enhancement Enhances umami flavor when combined with glutamate
Cardiovascular Effects Causes transient hypotension and increased blood flow
Neurotransmission Modulation Influences serotonin uptake and release

Q & A

Q. How is Calcium 5'-guanylate synthesized and characterized in laboratory settings?

this compound is synthesized via phosphorylation of guanosine followed by neutralization with calcium hydroxide. Characterization involves:

  • Purity assessment : HPLC (≥95% grade, as per industrial standards) .
  • Structural confirmation : NMR spectroscopy for phosphate group positioning and calcium ion binding .
  • Elemental analysis : Verification of calcium content via atomic absorption spectroscopy .
  • Documentation : Detailed protocols must align with reproducibility standards, including reagent sources and equipment specifications .

Q. What is the mechanistic role of this compound in umami taste enhancement?

this compound acts synergistically with glutamates (e.g., monosodium glutamate) to amplify umami receptors (T1R1/T1R3). Methodological approaches include:

  • Sensory panels : Double-blind trials comparing taste thresholds in isolation vs. combination with glutamate .
  • Receptor-binding assays : In vitro studies using HEK293 cells expressing human T1R1/T1R3 to quantify receptor activation .
  • Dose-response analysis : Determining optimal molar ratios for maximal synergy (typically 1:1 with glutamate) .

Advanced Research Questions

Q. How can contradictory data on this compound stability under varying pH and temperature conditions be resolved?

Discrepancies often arise from differences in experimental design. A robust framework includes:

  • Controlled degradation studies : Incubate samples at pH 2–9 and temperatures (25°C–100°C), monitoring degradation via HPLC .
  • Kinetic modeling : Calculate half-life and activation energy to predict stability across conditions .
  • Statistical reconciliation : Use ANOVA to identify outliers and validate reproducibility across labs .
  • Documentation : Full disclosure of buffer compositions and heating protocols to ensure replicability .

Q. What advanced analytical methods improve quantification accuracy of this compound in complex food matrices?

Challenges include interference from proteins and nucleotides. Solutions involve:

  • Sample pretreatment : Solid-phase extraction (SPE) to isolate nucleotides .
  • Instrumentation :
MethodLOD (ppm)LOQ (ppm)Recovery (%)Reference
HPLC-UV0.51.592–98
LC-MS/MS0.10.395–102
  • Matrix-matched calibration : Compensate for food-specific ion suppression in LC-MS/MS .

Q. How does this compound interact with other nucleotides in cellular signaling pathways?

Advanced studies require:

  • Metabolomic profiling : LC-MS to track intracellular nucleotide levels post-administration .
  • Knockout models : CRISPR-edited cells lacking T1R1/T1R3 receptors to isolate umami-independent pathways .
  • Molecular docking simulations : Predict binding affinities to non-taste receptors (e.g., purinergic receptors) .

Methodological Considerations for Data Interpretation

Q. What strategies address low reproducibility in studies on this compound’s hygroscopicity?

  • Standardized humidity chambers : Pre-equilibrate samples at 25°C/60% RH before testing .
  • Gravimetric analysis : Measure weight changes hourly for 72 hours .
  • Inter-lab validation : Share protocols and data via open-access platforms to identify procedural gaps .

Q. How to design experiments isolating the effects of this compound from co-occurring additives in food?

  • Fractional factorial design : Systematically vary additive concentrations (e.g., inosinates, glutamates) to isolate contributions .
  • Multivariate regression : Statistically partition variance in sensory scores attributed to each component .

Ethical and Reporting Standards

Q. What ethical guidelines apply to animal studies investigating this compound toxicity?

  • Dose justification : Align with OECD guidelines for acute oral toxicity (e.g., LD50 testing) .
  • Institutional review : Approval from ethics committees for humane endpoints and sample sizes .
  • Data transparency : Full disclosure of adverse effects, even if non-significant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium 5'-guanylate
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